Cas no 1173572-09-2 (N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide)
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26583223
- N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide
- Z3071322765
- (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide
- 1173572-09-2
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- Inchi: 1S/C13H15N3O2S/c1-2-16-11-13(10-14-16)15-19(17,18)9-8-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3/b9-8+
- InChI Key: FCIGTHGHLVXECN-CMDGGOBGSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=NN(C=1)CC)(=O)=O
Computed Properties
- Exact Mass: 277.08849790g/mol
- Monoisotopic Mass: 277.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 72.4Ų
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26583223-0.1g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26583223-0.25g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26583223-0.5g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
| Enamine | EN300-26583223-1g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 90% | 1g |
$770.0 | 2023-11-13 | |
| Enamine | EN300-26583223-2.5g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26583223-5g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 90% | 5g |
$2235.0 | 2023-11-13 | |
| Enamine | EN300-26583223-10g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 90% | 10g |
$3315.0 | 2023-11-13 | |
| Enamine | EN300-26583223-0.05g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
| Enamine | EN300-26583223-1.0g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-26583223-10.0g |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide |
1173572-09-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 |
N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on N-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethene-1-sulfonamide
N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide: A Comprehensive Overview
N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide, also known by its CAS number 1173572-09-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule combines a pyrazole ring, an ethyl group, and a sulfonamide moiety, making it a versatile structure with potential applications in drug design and material science. The compound's unique architecture allows for diverse interactions, which have been explored in recent studies to understand its pharmacological properties and synthetic capabilities.
The synthesis of N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide involves a multi-step process that typically begins with the preparation of the pyrazole derivative. Recent advancements in catalytic methods have enabled more efficient pathways for constructing the pyrazole ring, reducing reaction times and improving yields. The sulfonamide group is introduced through nucleophilic substitution reactions, often utilizing activated sulfonyl chlorides or other reactive intermediates. These methods have been optimized to ensure high purity and scalability, making the compound accessible for large-scale production.
One of the most promising applications of this compound lies in its potential as a building block for bioactive molecules. The pyrazole ring is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the binding affinity of drugs to their target proteins. Recent studies have demonstrated that derivatives of N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide exhibit moderate to high activity against various enzymes, including kinases and proteases. These findings suggest that the compound could serve as a lead molecule in the development of novel therapeutic agents.
In addition to its pharmacological applications, N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide has shown potential in materials science. The sulfonamide group imparts hydrophilic properties to the molecule, which can be exploited in the design of amphiphilic materials for drug delivery systems. Recent research has focused on incorporating this compound into polymeric matrices to create nanocomposites with enhanced biocompatibility and drug-loading capacity.
The structural versatility of N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide also makes it an attractive candidate for exploring supramolecular chemistry. The ethyl group provides steric bulk, while the phenylethene moiety introduces aromaticity, enabling π–π interactions with other molecules. These properties have been leveraged in the design of self-assembled monolayers and molecular recognition systems.
Recent advancements in computational chemistry have further elucidated the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the sulfonamide group significantly influences the molecule's dipole moment and polarizability, which are critical factors in determining its solubility and bioavailability. These insights have guided experimental efforts to modify the compound's structure for improved pharmacokinetic profiles.
In conclusion, N-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Phenylethene-1-Sulfonamide (CAS No: 117357209) is a multifaceted compound with diverse applications across organic chemistry, pharmacology, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in scientific advancements.
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